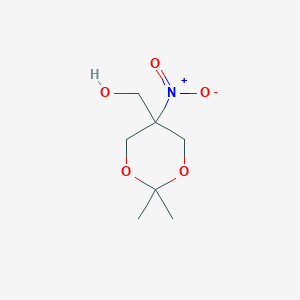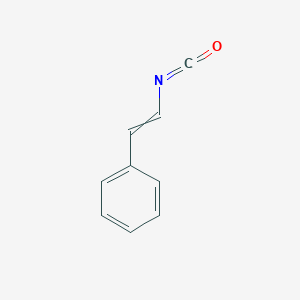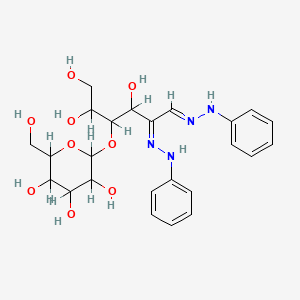
3-Hydroxy-2,2,4,4-tetramethylcyclobutanone
Overview
Description
3-Hydroxy-2,2,4,4-tetramethylcyclobutanone is a chemical compound with the linear formula C8H14O2 . It has a molecular weight of 142.2 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 3-Hydroxy-2,2,4,4-tetramethylcyclobutanone is represented by the linear formula C8H14O2 . The exact mass of the molecule is 142.099380 .Physical And Chemical Properties Analysis
3-Hydroxy-2,2,4,4-tetramethylcyclobutanone has a molecular weight of 142.2 . It has a density of 1.0±0.1 g/cm3 . The boiling point is 200.1±33.0 °C at 760 mmHg . The melting point is not available . The flash point is 78.3±18.0 °C .Scientific Research Applications
Synthesis and Chemical Transformation
3-Hydroxy-2,2,4,4-tetramethylcyclobutanone can be selectively synthesized through the hydrosilylation of diketones using rhodium(I) complexes as catalysts. This method offers a route to prepare isomeric diols with the choice of silane molecules affecting the selectivity of the reduction process (Török et al., 1993). Additionally, acid-catalyzed reactions of cyclobutanones have been studied, showcasing the generation of acylium ions from β,γ-unsaturated cyclobutanones (Lee-Ruff, 1972).
Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Analysis
The mass spectra of 3-aryl-3-hydroxyl-2,2,4,4-tetramethylcyclobutanones and related compounds have been investigated to understand their fragmentation patterns and ionization potentials (Lin et al., 2000). In another study, the use of 13C NMR analyses of these compounds revealed insights into the chemical shifts and electron-density at specific positions on the cyclobutanering series (Lin et al., 2000).
Photochemistry and Catalysis
The photochemistry of cyclobutanones with nitrogen acids, leading to the formation of cyclic α-aminoacetals structurally related to nucleosides, is another significant area of research (Hayes et al., 1989). Furthermore, palladium-catalyzed reactions involving cyclobutanones have been explored for the formation of arylated benzolactones (Matsuda et al., 2008).
Organic Synthesis
In organic synthesis, derivatives of cyclobutanones like 3-alkyloxycyclobutanones have shown to be valuable intermediates, exhibiting rich reactivity in various types of reactions due to their strain energy. These intermediates have been utilized in formal annulations and other transformations (Chen et al., 2015).
Thermal Decomposition
The thermal unimolecular decomposition of 2,2,4,4-tetramethylcyclobutanone has also been a subject of study, revealing insights into the major reaction pathways and the kinetics of these reactions (Frey & Hopf, 1973).
Safety and Hazards
The safety information available indicates that 3-Hydroxy-2,2,4,4-tetramethylcyclobutanone may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
properties
IUPAC Name |
3-hydroxy-2,2,4,4-tetramethylcyclobutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-7(2)5(9)8(3,4)6(7)10/h5,9H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUUZRBVXXQTJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C1=O)(C)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197700 | |
| Record name | 3-Hydroxy-2,2,4,4-tetramethylcyclobutanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-2,2,4,4-tetramethylcyclobutanone | |
CAS RN |
4916-59-0 | |
| Record name | 3-Hydroxy-2,2,4,4-tetramethylcyclobutanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004916590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC140665 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140665 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4916-59-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120489 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Hydroxy-2,2,4,4-tetramethylcyclobutanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-HYDROXY-2,2,4,4-TETRAMETHYL-CYCLOBUTANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[1,1':4',1''-Terphenyl]-2-ol](/img/structure/B3052872.png)





![Furo[3,4-c]pyridin-1(3H)-one](/img/structure/B3052880.png)

